tert-Butyl 2-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 2-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate: is a chemical compound that belongs to the class of azetidine derivatives. It is characterized by the presence of a tert-butyl group, a methoxy group, and an azetidine ring. This compound is often used as a building block in organic synthesis due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate typically involves the reaction of N-Boc-3-azetidineacetic acid with methyl iodide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like acetonitrile at a controlled temperature .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted azetidine compounds .
Scientific Research Applications
tert-Butyl 2-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 2-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The azetidine ring and the methoxy group play crucial roles in its reactivity and binding affinity. The compound can undergo cycloaddition reactions, forming stable adducts with various dipolarophiles .
Comparison with Similar Compounds
- tert-Butyl 3-(benzylamino)-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness: tert-Butyl 2-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. Its azetidine ring structure is less common compared to other heterocycles, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
tert-butyl 2-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-6-5-8(12)7-9(13)15-4/h8H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUYTENKZRHCGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1CC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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